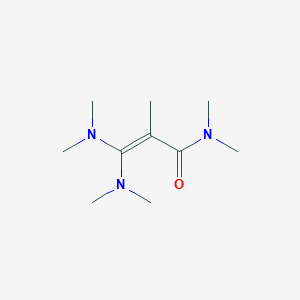

3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide

Beschreibung

3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide is a tertiary enamide characterized by a prop-2-enamide backbone substituted with dimethylamino groups at both 3-positions and methyl groups on the amide nitrogen and adjacent carbon. The presence of electron-donating dimethylamino groups may enhance its nucleophilicity, while the enamide moiety could facilitate conjugation-driven reactivity, such as cycloadditions or Michael additions.

Eigenschaften

CAS-Nummer |

920518-66-7 |

|---|---|

Molekularformel |

C10H21N3O |

Molekulargewicht |

199.29 g/mol |

IUPAC-Name |

3,3-bis(dimethylamino)-N,N,2-trimethylprop-2-enamide |

InChI |

InChI=1S/C10H21N3O/c1-8(10(14)13(6)7)9(11(2)3)12(4)5/h1-7H3 |

InChI-Schlüssel |

UABJHNRIXLETHF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C(N(C)C)N(C)C)C(=O)N(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis(dimethylamino)phenylmethanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the compound in good yield via a metal and additive-free procedure .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of HFIP as a solvent and reaction promoter is advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, high polarity, and slight Brønsted acidity .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly with activated alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include fluorinated alcohols, which promote nucleophilic substitution reactions onto activated alcohols . The reaction conditions often involve the use of HFIP as a solvent and reaction promoter due to its favorable properties .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the alkylation reaction of ketene silyl acetals with bis(dimethylamino)phenylmethanol produces the corresponding ester .

Wissenschaftliche Forschungsanwendungen

3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide has a wide range of scientific research applications, including:

Chemistry: The compound is used in organic synthesis as a reagent for various chemical transformations.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism by which 3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its activity and effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Gaps

- Stability: The enamide’s stability under acidic/basic conditions remains unstudied, unlike the ionic liquid, which is known for high thermal stability .

Biologische Aktivität

3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide, commonly referred to in the literature as a derivative of dimethylamino propyl methacrylamide, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C₁₁H₁₈N₂O

- Molecular Weight : 198.28 g/mol

- Structure : The compound features a central prop-2-enamide structure with two dimethylamino groups attached to the 3-position.

1. Anticancer Activity

Research indicates that derivatives of 3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide exhibit significant anticancer properties. A study evaluated its effects on various human cancer cell lines:

| Cell Line | IC₅₀ (µM) | % Inhibition at 100 µM |

|---|---|---|

| RKO | 60.70 | 70.23 |

| PC-3 | 49.79 | - |

| HeLa | 78.72 | - |

The compound demonstrated the most potent activity against the PC-3 cell line with an IC₅₀ of 49.79 µM, indicating strong cytotoxicity at higher concentrations .

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M phase, which is critical for cancer cell proliferation .

3. Antiviral Activity

In addition to its anticancer properties, certain derivatives have been evaluated for antiviral potential. Although specific data on 3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide is limited, related compounds have shown efficacy against viruses such as HIV and hepatitis C by acting as non-nucleoside inhibitors of reverse transcriptase .

Case Study 1: Evaluation in Yeast Models

A study assessed the bioactivity of this compound using Saccharomyces cerevisiae as a model organism. The results indicated that while no significant bioactivity was observed at lower concentrations, higher concentrations (up to 3000 µM) showed slight effects on cell viability .

Case Study 2: Human Tumor Cell Lines

In another study focusing on human tumor cell lines (MCF-7 and A-549), the compound exhibited varying degrees of cytotoxicity. The MTS assay revealed that treatment with this compound led to a significant decrease in cell viability across multiple lines, reinforcing its potential as an anticancer agent .

Safety and Toxicology

While the biological activities are promising, safety assessments remain crucial. Toxicological evaluations indicate that while some derivatives exhibit low toxicity profiles in vitro, further studies are needed to establish safety margins in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.